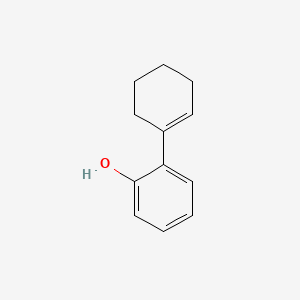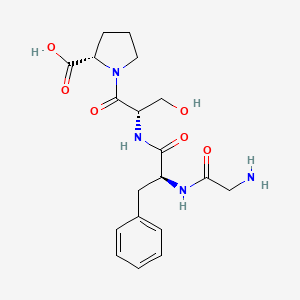
Glycyl-L-phenylalanyl-L-seryl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-phenylalanyl-L-seryl-L-proline is a tetrapeptide composed of four amino acids: glycine, phenylalanine, serine, and prolineThe molecular formula of this compound is C19H26N4O6 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for serine and proline.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Glycyl-L-phenylalanyl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation.
Major Products Formed
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Smaller peptide fragments.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
Glycyl-L-phenylalanyl-L-seryl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of Glycyl-L-phenylalanyl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, leading to neuroprotective effects . The peptide can influence various cellular processes, including apoptosis and necrosis, by interacting with key enzymes and receptors.
類似化合物との比較
Similar Compounds
Glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with an additional phenylalanine residue.
Glycyl-L-seryl-L-phenylalanine: Contains serine and phenylalanine but lacks proline.
Glycyl-L-phenylalanyl-L-seryl-L-alanine: Similar structure but with alanine instead of proline.
Uniqueness
Glycyl-L-phenylalanyl-L-seryl-L-proline is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of proline, a cyclic amino acid, contributes to the peptide’s stability and conformation, making it suitable for various applications.
特性
CAS番号 |
23827-99-8 |
|---|---|
分子式 |
C19H26N4O6 |
分子量 |
406.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N4O6/c20-10-16(25)21-13(9-12-5-2-1-3-6-12)17(26)22-14(11-24)18(27)23-8-4-7-15(23)19(28)29/h1-3,5-6,13-15,24H,4,7-11,20H2,(H,21,25)(H,22,26)(H,28,29)/t13-,14-,15-/m0/s1 |
InChIキー |
OICJYDYPVUYVDT-KKUMJFAQSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



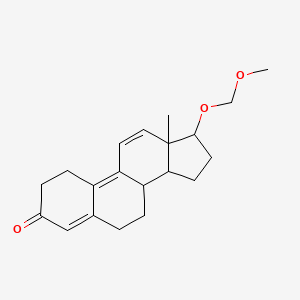






![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
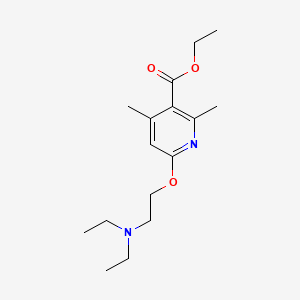
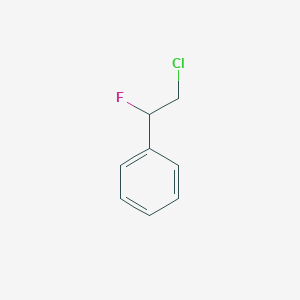
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

